molecular formula C12H20F2N2O B1491041 4-(1,1-Difluoroethyl)-1-prolylpiperidine CAS No. 2097943-78-5

4-(1,1-Difluoroethyl)-1-prolylpiperidine

Cat. No.: B1491041
CAS No.: 2097943-78-5
M. Wt: 246.3 g/mol
InChI Key: XDEZEWVSZQQFHI-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)-1-prolylpiperidine is a fluorinated piperidine derivative characterized by a proline moiety attached to the piperidine ring at the 1-position and a 1,1-difluoroethyl substituent at the 4-position. The compound’s structural uniqueness arises from the combination of a rigid proline scaffold and fluorine atoms, which enhance metabolic stability and lipophilicity, making it a candidate for central nervous system (CNS) or enzyme-targeting therapeutics.

Properties

IUPAC Name

[4-(1,1-difluoroethyl)piperidin-1-yl]-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O/c1-12(13,14)9-4-7-16(8-5-9)11(17)10-3-2-6-15-10/h9-10,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEZEWVSZQQFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C2CCCN2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(1,1-Difluoroethyl)-1-prolylpiperidine with key analogs, focusing on structural features, molecular properties, and pharmacological relevance.

Table 1: Structural and Pharmacological Comparison of Fluorinated Piperidine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes References
This compound C₁₀H₁₆F₂N₂O 230.25 (calc.) 1-Prolyl, 4-(1,1-difluoroethyl) Hypothesized CNS activity; enhanced metabolic stability due to fluorine N/A
1-[2-(2,4-Difluorophenyl)ethyl]-4-(phenylsulfonyl)piperidine C₁₉H₂₀F₂NO₂S 376.44 2,4-Difluorophenethyl, 4-phenylsulfonyl Sulfonyl group increases solubility; fluorophenyl enhances target binding
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone C₁₄H₁₅F₂NO₂ 267.27 4-(2,4-Difluorobenzoyl), 1-acetyl Known as Risperidone Impurity 19; benzoyl group may influence receptor affinity
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one C₂₄H₂₆FN₃O₃ 435.48 6-Fluorobenzisoxazolyl, hydroxy-tetrahydropyrimidinone Antipsychotic candidate; fluorinated aromatic ring improves blood-brain barrier penetration

Key Observations:

Fluorine Substitution :

  • The 2,4-difluorophenyl group in and 6-fluorobenzisoxazole in enhance lipophilicity and binding to hydrophobic pockets in target proteins. In contrast, the 1,1-difluoroethyl group in the main compound balances lipophilicity and metabolic resistance.
  • Fluorine atoms reduce oxidative metabolism, as seen in Risperidone analogs .

Sulfonyl vs. Benzoyl: Sulfonyl groups (e.g., ) increase aqueous solubility, whereas benzoyl derivatives (e.g., ) may enhance aromatic stacking interactions.

Pharmacological Potential: Compounds with fluorinated benzisoxazole moieties () demonstrate antipsychotic activity, suggesting that the main compound’s difluoroethyl-prolyl combination could be optimized for similar CNS applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,1-Difluoroethyl)-1-prolylpiperidine
Reactant of Route 2
4-(1,1-Difluoroethyl)-1-prolylpiperidine

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